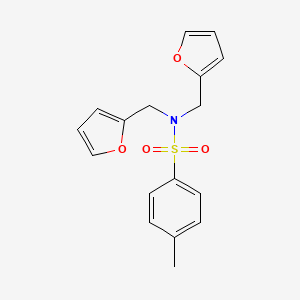
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide, also known as DMTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTM is a member of the acrylamide family of compounds and is known to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Specifically, 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide may be able to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide is relatively easy to synthesize and is readily available in large quantities. However, one limitation of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide. One area of research could focus on the development of new cancer therapies based on 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide. Specifically, researchers could explore the use of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further research could be conducted to better understand the mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide and its potential applications in the treatment of other diseases such as neurodegenerative diseases and oxidative stress-related diseases. Finally, researchers could explore the potential use of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide as a biomarker for cancer diagnosis and prognosis.
Synthesemethoden
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide involves the reaction of 3,4-dimethoxybenzaldehyde with 2-thienylmethylamine to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to produce 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide. The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been extensively studied and optimized, resulting in high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit a range of potential applications in scientific research. One of the most promising applications of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide is in the field of cancer research. 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-19-14-7-5-12(10-15(14)20-2)6-8-16(18)17-11-13-4-3-9-21-13/h3-10H,11H2,1-2H3,(H,17,18)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOPAFACSDNOOY-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

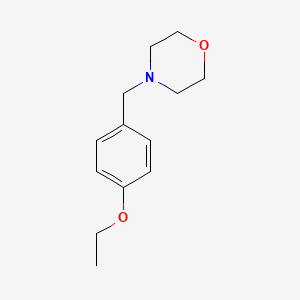

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5860586.png)

![2-(4-fluorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5860601.png)

![4-({[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5860606.png)
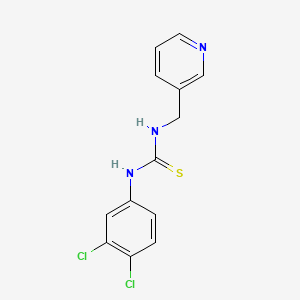
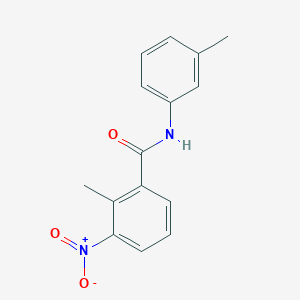

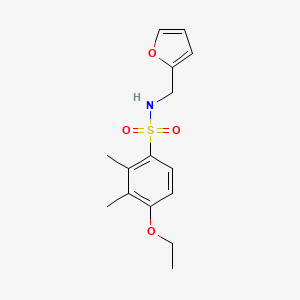
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5860638.png)
![3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5860645.png)
